![molecular formula C20H14N2O3 B5234878 2-amino-4-(4-methylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5234878.png)
2-amino-4-(4-methylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
Übersicht
Beschreibung
2-amino-4-(4-methylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile is a useful research compound. Its molecular formula is C20H14N2O3 and its molecular weight is 330.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.10044231 g/mol and the complexity rating of the compound is 691. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
- X-ray Crystallography : Various derivatives of chromene carbonitriles, including compounds structurally similar to 2-amino-4-(4-methylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile, have been studied using X-ray diffraction techniques. These studies focus on understanding the crystal structures and molecular conformations of these compounds (Sharma et al., 2015).
Spectroscopic Studies and Non-Linear Optical Properties
- Spectroscopic Analysis and Density Functional Theory (DFT) : Research has been conducted on the synthesis and spectroscopic characterization of pyrano-chromene derivatives. These studies use techniques like UV-Vis, FT-IR, NMR, and single-crystal X-ray diffraction. Furthermore, the non-linear optical (NLO) properties of these compounds have been explored using DFT methods, providing insights into their electronic and structural aspects (Arif et al., 2022).
Synthesis and Derivatization
- Synthesis of Derivatives : There has been significant research in synthesizing new derivatives of pyrano-chromene and pyrimido pyrano-chromene starting from compounds like 2-amino-4-(dimethylamino)phenyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile. These studies contribute to expanding the range of available chromene-based compounds for various applications (Mohammed et al., 2015).
Electrocatalytic Applications
- Electrocatalytic Multicomponent Assembling : Research hasdemonstrated the use of electrocatalysis for assembling 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives. This method offers a simple, efficient, and mild procedure for synthesizing these derivatives, highlighting their potential in electrocatalytic applications (Vafajoo et al., 2014).
Anti-HIV Activity
- Potential Anti-HIV Properties : Studies have been conducted to evaluate the anti-HIV activity of new fused chromene derivatives derived from similar compounds. These investigations are crucial for understanding the potential medicinal applications of these compounds in treating HIV (Al-Masoudi et al., 2013).
Medicinal Chemistry Research
- Antimicrobial Activity : Research has explored the synthesis of novel fused pyrano pyrimidinones, starting from carbonitriles similar to this compound, and evaluated their antimicrobial activity. This showcases the potential of these compounds indeveloping new antimicrobial agents, contributing to the field of medicinal chemistry (Banothu et al., 2013).
Comparative Structural Analysis
- Comparative X-ray Crystallography : Comparative studies have been performed on the X-ray crystallographic properties of polyfunctionalized 4H-pyran derivatives, including compounds related to this compound. These studies provide valuable insights into the structural nuances and interactions within these molecules, which are crucial for their potential applications (Sharma et al., 2021).
Green Synthesis Approaches
- Eco-friendly Synthesis Methods : Research has focused on the green synthesis of chromene derivatives, emphasizing eco-friendly and efficient synthesis methods. These approaches highlight the importance of sustainable practices in chemical synthesis, particularly for compounds like this compound (Eshlaghi et al., 2014).
Eigenschaften
IUPAC Name |
2-amino-4-(4-methylphenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3/c1-11-6-8-12(9-7-11)16-14(10-21)19(22)25-18-13-4-2-3-5-15(13)24-20(23)17(16)18/h2-9,16H,22H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDLSXTUIVLTTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)OC4=CC=CC=C43)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-nitroanilino)prop-2-enenitrile](/img/structure/B5234804.png)
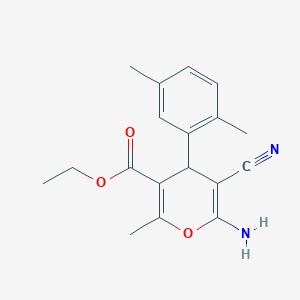
![(4-chlorophenyl)[1-(2,4-dimethoxybenzyl)-3-piperidinyl]methanone](/img/structure/B5234822.png)
![2-[[(E)-2-[(4-butoxybenzoyl)amino]-3-phenylprop-2-enoyl]amino]acetic acid](/img/structure/B5234836.png)
![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-mesitylbutanamide](/img/structure/B5234841.png)
![2-(Ethylsulfanyl)ethyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5234846.png)

![4-(2-phenylethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5234851.png)
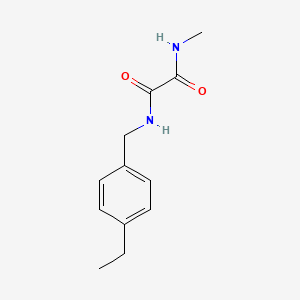
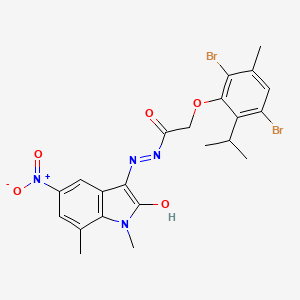
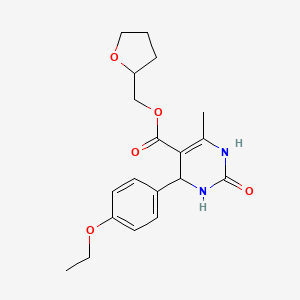
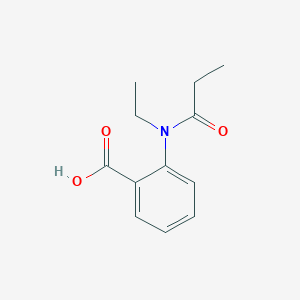
![4-(2-iodoanilino)-3-[(4-methylphenyl)methyl]-4-oxobutanoic acid](/img/structure/B5234872.png)
![N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-3-methylcyclopentanamine](/img/structure/B5234874.png)
